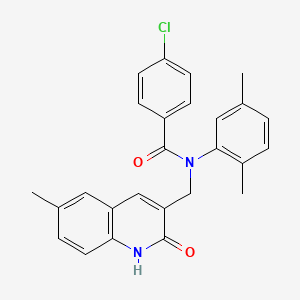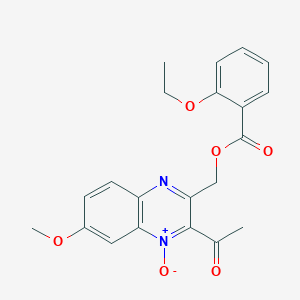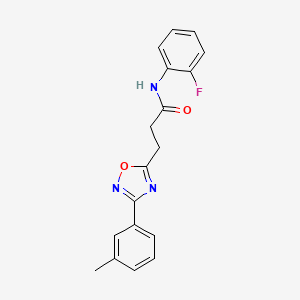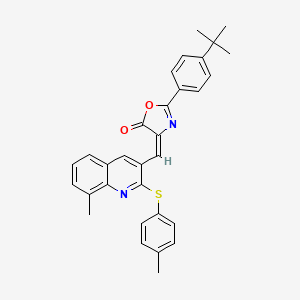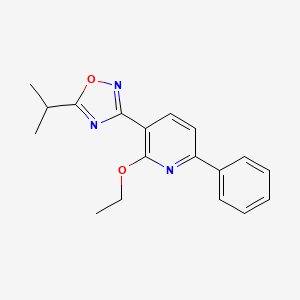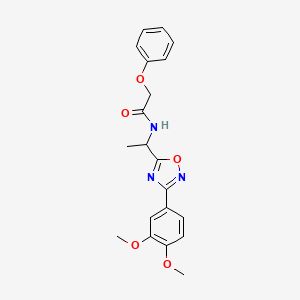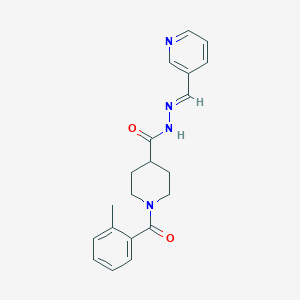
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide, also known as MPHC, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide inhibits NMTs by binding to the active site of the enzyme and preventing the transfer of myristic acid to the target protein. This results in the inhibition of protein function and can lead to cell death in certain cases. The selectivity of this compound for NMTs over other enzymes is due to the specific interactions between the compound and the active site of the enzyme.
Biochemical and Physiological Effects:
The inhibition of NMTs by this compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In parasitic infections, this compound has been shown to inhibit the growth and development of the parasite. In viral infections, this compound has been shown to inhibit the replication of the virus. These effects are attributed to the inhibition of NMTs and the subsequent inhibition of protein function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide in lab experiments is its selectivity for NMTs, which allows for the specific study of these enzymes. Another advantage is the ability to modulate protein function through the inhibition of NMTs. However, one limitation of using this compound is its potential toxicity to cells, which can lead to non-specific effects. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide in scientific research. One direction is the development of more potent and selective NMT inhibitors based on the structure of this compound. Another direction is the study of the role of NMTs in other diseases and biological processes. Additionally, the use of this compound in combination with other therapies may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylbenzoyl chloride and pyridine-3-carboxaldehyde to form 2-methylbenzoylpyridine-3-carboxaldehyde, which is then reacted with piperidine-4-carbohydrazide to yield this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(E)-1-(2-methylbenzoyl)-N'-(pyridin-3-ylmethylene)piperidine-4-carbohydrazide has potential applications in scientific research as a tool for studying the role of certain enzymes in various biological processes. Specifically, this compound has been shown to selectively inhibit the activity of a family of enzymes called N-myristoyltransferases (NMTs). These enzymes are involved in the post-translational modification of proteins and have been implicated in a variety of diseases including cancer, viral infections, and parasitic infections. This compound can be used to study the role of NMTs in these diseases and potentially lead to the development of new therapies.
Propiedades
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-pyridin-3-ylmethylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-5-2-3-7-18(15)20(26)24-11-8-17(9-12-24)19(25)23-22-14-16-6-4-10-21-13-16/h2-7,10,13-14,17H,8-9,11-12H2,1H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQRUUWNNFSQHH-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

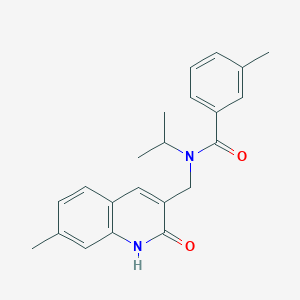
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

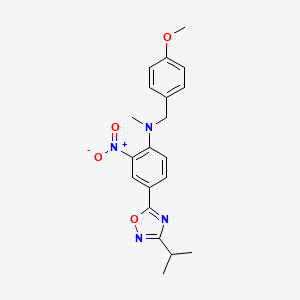

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)

